molecular formula C22H20N2O2 B2846015 3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-56-1

3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No. B2846015
CAS RN: 380574-56-1
M. Wt: 344.414
InChI Key: AVUQSBUWLFDCRI-UHFFFAOYSA-N
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Description

This compound is a chemical of interest in the field of pharmaceutical testing . It’s a complex organic molecule with a molecular formula of C22H20N2O2 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the structure and purity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . These might include determining its melting point, boiling point, density, and other relevant properties.

Scientific Research Applications

  • Cytotoxic Activity in Cancer Research : This compound has been studied for its potential in cancer treatment. A study by Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, related to this compound, and tested them for cytotoxic properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. Some derivatives showed potent cytotoxic effects, suggesting their potential as anticancer agents (Deady et al., 2003).

  • Synthetic Chemistry and Molecular Interactions : Dzvinchuk et al. (2009) explored the Hantzsch three-component cyclization involving a related compound, which results in the formation of polycondensed heterocyclic systems. This study contributes to our understanding of molecular interactions and synthetic methods in organic chemistry (Dzvinchuk et al., 2009).

  • Pharmacological Relevance and Structural Analysis : Watermeyer et al. (2009) reported on the synthesis of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, closely related to the compound . The study provides insights into the regioselective synthesis and crystal structures of these compounds, which are significant for pharmaceutical research (Watermeyer et al., 2009).

  • Photophysical Properties and Molecular Logic Switches : Uchacz et al. (2016) investigated the photophysical properties of a series of amino derivatives of pyrazoloquinoline, which is structurally similar to the compound . The study focused on solvatochromism, acidochromism, and the implementation of these compounds as molecular logic switches, which are significant in the development of advanced materials and molecular electronics (Uchacz et al., 2016).

  • Antitumor Activity and EGFR Kinase Inhibition : A study by El-Sayed et al. (2017) synthesized a series of 2-styrylquinolines, structurally related to the compound , and evaluated their antitumor activities and inhibition of the epidermal growth factor receptor (EGFR) kinase. This research is important for developing new anticancer therapeutics (El-Sayed et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses in pharmaceutical testing . This could include studying its biological activity, potential therapeutic effects, and toxicity.

properties

IUPAC Name

(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-24(2)16-10-7-14(8-11-16)13-15-9-12-18-20(22(25)26)17-5-3-4-6-19(17)23-21(15)18/h3-8,10-11,13H,9,12H2,1-2H3,(H,25,26)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUQSBUWLFDCRI-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

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